3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid
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Overview
Description
3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) oxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques that optimize yield and purity. This could include continuous flow reactors and advanced purification methods like crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new alkyl or aryl group .
Scientific Research Applications
3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-methylbenzoic acid: Lacks the piperazine ring but has a similar benzoic acid core.
Uniqueness
3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid is unique due to the presence of both the bromine atom and the ethylpiperazine moiety, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
1131594-71-2 |
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Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
3-bromo-4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) |
InChI Key |
MLNAQLMZYHHQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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